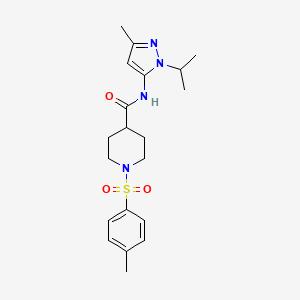
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” is a chemical compound with the linear formula C10H17N3O2 . The CAS Number is 119-38-0 .
Molecular Structure Analysis
The SMILES string for “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” isCC(C)N1C(OC(N(C)C)=O)=CC(C)=N1 . The InChI is 1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H3 .
Scientific Research Applications
Potential in Imaging and Diagnosis
The synthesis of compounds similar to the specified chemical has shown potential in the development of Positron Emission Tomography (PET) agents for imaging specific enzymes associated with neuroinflammation. For instance, a study focused on synthesizing a compound for imaging the IRAK4 enzyme, which plays a role in neuroinflammatory processes (Wang et al., 2018). This research highlights the utility of structurally related compounds in non-invasive diagnostic procedures for conditions involving neuroinflammation.
Antimicrobial Activity
Research on pyrazolopyridine derivatives, which share functional group similarities with the chemical of interest, has demonstrated moderate to good antimicrobial activities against various bacteria. The presence of the carboxamide group in these compounds was found to be influential in their antimicrobial efficacy (Panda, Karmakar, & Jena, 2011). This finding suggests the potential of such compounds in developing new antibacterial agents.
Anticancer and Anti-inflammatory Properties
Compounds containing pyrazole and carboxamide groups have been investigated for their anticancer and anti-inflammatory properties. A study reported the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Deady et al., 2003). Additionally, novel pyrazolopyrimidines derivatives were explored for their anti-5-lipoxygenase activity, suggesting potential in treating conditions associated with inflammation (Rahmouni et al., 2016).
Agricultural Applications
The synthesis of novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives exhibited high insecticidal activity, pointing towards their utility in agricultural pest management. The insecticidal activity was particularly enhanced by the introduction of specific groups at the 1-position and 3-position of the pyrazole ring (Ohno et al., 2010). This research underlines the potential of such compounds in developing new insecticides.
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-14(2)24-19(13-16(4)22-24)21-20(25)17-9-11-23(12-10-17)28(26,27)18-7-5-15(3)6-8-18/h5-8,13-14,17H,9-12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWWGNPJXRBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2683867.png)
![4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane](/img/structure/B2683872.png)
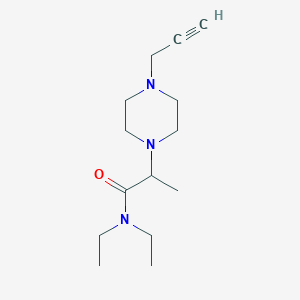
![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)
![Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate](/img/structure/B2683876.png)


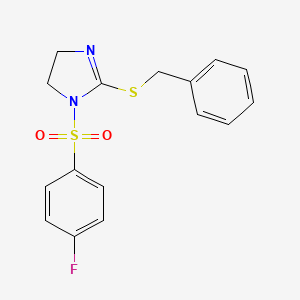
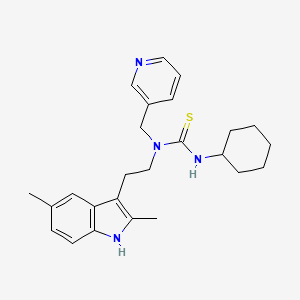
![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)
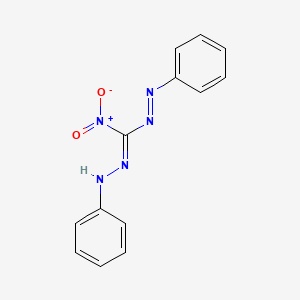
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
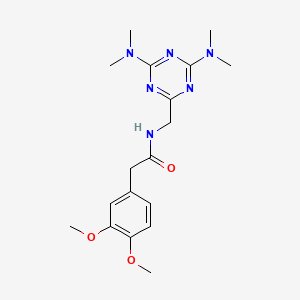
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)